molecular formula C14H12ClN3O2S B3954767 N-[(5-chloropyridin-2-yl)carbamothioyl]-2-phenoxyacetamide

N-[(5-chloropyridin-2-yl)carbamothioyl]-2-phenoxyacetamide

Cat. No.: B3954767
M. Wt: 321.8 g/mol
InChI Key: MHHWWGIIVXSKLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(5-chloropyridin-2-yl)carbamothioyl]-2-phenoxyacetamide is a thiourea derivative known for its diverse applications in various fields such as chemistry, biology, and medicine. Thiourea derivatives are known for their ability to form chelates with transition metals, making them useful in various chemical processes .

Properties

IUPAC Name

N-[(5-chloropyridin-2-yl)carbamothioyl]-2-phenoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O2S/c15-10-6-7-12(16-8-10)17-14(21)18-13(19)9-20-11-4-2-1-3-5-11/h1-8H,9H2,(H2,16,17,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHHWWGIIVXSKLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC(=S)NC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-chloropyridin-2-yl)carbamothioyl]-2-phenoxyacetamide typically involves the reaction of 2-chlorobenzoyl chloride with potassium thiocyanate in acetone, followed by the addition of 5-chloropyridine-2-amine . The reaction conditions include maintaining the reaction mixture at a specific temperature and pH to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

N-[(5-chloropyridin-2-yl)carbamothioyl]-2-phenoxyacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-chloropyridin-2-yl)carbamothioyl]-2-phenoxyacetamide is unique due to its specific structure, which allows it to form stable chelates with a wide range of transition metals. This property makes it particularly useful in various chemical and biological applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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